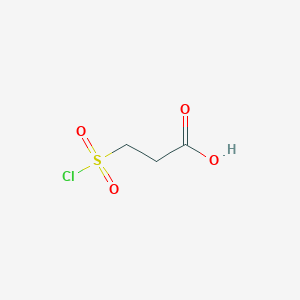
3-(Chlorosulfonyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)propanoic acid is an organic compound with the molecular formula C3H5ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a propanoic acid backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)propanoic acid typically involves the chlorosulfonation of propanoic acid derivatives. One common method includes the reaction of propanoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the product.
化学反応の分析
Types of Reactions: 3-(Chlorosulfonyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 3-(sulfonyl)propanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
科学的研究の応用
3-(Chlorosulfonyl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(Chlorosulfonyl)propanoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
3-(4-Chlorophenyl)propanoic acid: Similar in structure but with a chlorophenyl group instead of a chlorosulfonyl group.
3-(4-Chlorosulfonylphenyl)propanoic acid: Contains a phenyl ring with a chlorosulfonyl group, offering different reactivity and applications.
3-(4-Bromophenyl)propanoic acid: Similar structure with a bromophenyl group, used in different chemical reactions.
Uniqueness: 3-(Chlorosulfonyl)propanoic acid is unique due to its highly reactive chlorosulfonyl group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
3-chlorosulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANXQKZWIKRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614403 |
Source


|
| Record name | 3-(Chlorosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103631-61-4 |
Source


|
| Record name | 3-(Chlorosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














